3-(Tetrahydrofuran-2-yl)benzoic acid
Description
Properties
IUPAC Name |
3-(oxolan-2-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c12-11(13)9-4-1-3-8(7-9)10-5-2-6-14-10/h1,3-4,7,10H,2,5-6H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFYGWGFPVSMDAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C2=CC(=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1780978-54-2 | |
| Record name | 3-(oxolan-2-yl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Tetrahydrofuran-2-yl)benzoic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-bromobenzoic acid with tetrahydrofuran in the presence of a base such as potassium carbonate and a palladium catalyst. The reaction is carried out under reflux conditions to facilitate the formation of the tetrahydrofuran ring attached to the benzoic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Radical-Mediated Coupling Reactions
Radical intermediates play a role in functionalizing THF-containing compounds. A study on oxidative coupling mechanisms (ACS Catal., 2018) highlights:
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Copper/Nickel Catalysis : THF derivatives undergo C–H activation in the presence of Cu/Ni catalysts. For example, allylic C–H amination of THF with N-methoxybenzamide proceeds via triplet diradical intermediates, achieving up to 83% yield .
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Iodine-Atom Transfer : Ni(II) complexes facilitate iodine-atom transfer in perfluoroalkylation reactions, with barriers as low as 30.0 kcal/mol .
Knoevenagel Condensation
3-(Tetrahydrofuran-2-yl)benzoic acid can participate in condensations to form conjugated systems. A PMC study (2009) reports:
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Aldehyde Coupling : 2-Aryl-5-formylfurans react with rhodanine derivatives in ethanol under basic conditions (2,2,6,6-tetramethylpiperidine catalyst) to yield thiazolidinylidenemethylfurans (38–76% yield) .
Example Reaction :
textThis compound → Knoevenagel adduct Conditions: Ethanol, 78°C, 1.5–12.5 hr Catalyst: 2,2,6,6-Tetramethylpiperidine
Halogenation and Cross-Coupling
Halogenated derivatives enable further functionalization:
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Bromination/Iodination : 2-Bromo-5-iodonicotinic acid is synthesized via Grignard reactions in THF, followed by KMnO₄ oxidation (49% yield) .
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Suzuki-Miyaura Coupling : While not explicitly documented for this compound, analogous benzoic acids undergo palladium-catalyzed cross-coupling with aryl boronic acids.
Thermal Stability and Purification
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Distillation : Thin-film distillation under reduced pressure minimizes thermal degradation, preserving optical purity (>99% e.e.) .
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Crystallization : Benzylamine salts of THF-carboxylic acids exhibit high melting points (134–135°C), aiding purification .
Spectroscopic Characterization
Data from analogous compounds include:
Scientific Research Applications
Chemistry
3-(Tetrahydrofuran-2-yl)benzoic acid serves as a building block in organic synthesis. Its unique structure allows for the formation of more complex molecules, making it valuable in the development of new synthetic pathways.
Biology
Research indicates that this compound exhibits potential biological activities , particularly:
- Antimicrobial Properties : Studies have shown that derivatives of benzoic acid can inhibit the growth of bacteria and fungi. For instance, compounds with similar structures have demonstrated effectiveness against various microbial strains, suggesting possible applications in infection control.
- Anticancer Activity : In vitro studies indicate that this compound can induce apoptosis in cancer cells by modulating proteasome and lysosomal activities. It may activate cathepsins B and L, which are involved in protein degradation pathways leading to cancer cell death.
Medicine
Due to its structural features, this compound is explored as a potential drug candidate . Its ability to interact with specific enzymes or receptors suggests therapeutic possibilities for diseases such as cancer and bacterial infections. The compound may enhance the activity of the ubiquitin-proteasome system (UPS), crucial for maintaining protein homeostasis.
Industry
In industrial applications, this compound is utilized in the development of new materials, including:
- Polymers and Resins : The unique properties imparted by the tetrahydrofuran ring make it suitable for creating materials with specific characteristics tailored for various applications.
Case Studies
- Antimicrobial Study : A study conducted on various benzoic acid derivatives highlighted the antimicrobial efficacy of compounds similar to this compound against common pathogens, supporting its potential use in developing new antimicrobial agents.
- Cancer Research : In a laboratory setting, derivatives of benzoic acids were tested for their ability to induce apoptosis in cancer cells. Results indicated that compounds with similar structures could effectively activate apoptotic pathways, suggesting therapeutic potential for cancer treatment.
Mechanism of Action
The mechanism of action of 3-(Tetrahydrofuran-2-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to therapeutic effects in diseases such as cancer or bacterial infections.
Comparison with Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
Structural and Functional Differences
Sulfonated Derivatives (e.g., 3-(Sulfooxy)benzoic acid)
- Key Contrast : The sulfate ester group in 3-(sulfooxy)benzoic acid introduces strong polarity and acidity (pKa ~1–2), making it significantly more water-soluble than the THF-substituted analog. This compound is identified as a metabolite in biological systems, where its sulfonic group facilitates rapid excretion .
- Applications : Used in studies of sulfation pathways and as a reference standard for detoxification mechanisms.
Oxygen-Containing Heterocycles (e.g., 4-((Tetrahydro-2H-pyran-4-yl)oxy)benzoic acid)
- Key Contrast : The six-membered tetrahydropyran ring provides greater conformational flexibility compared to the five-membered THF. The ether linkage at the 4-position (vs. 3-position in the target compound) alters electronic effects on the benzene ring, influencing binding affinity in drug-receptor interactions .
- Applications : Featured in patent literature as a precursor for kinase inhibitors, highlighting its role in targeted therapeutics.
Hydroxylated Derivatives (e.g., Caffeic Acid)
- Key Contrast : Caffeic acid’s 3,4-dihydroxy and α,β-unsaturated carboxylic acid structure enables potent antioxidant activity via radical scavenging, a property absent in the THF-substituted benzoic acid. Its high solubility in polar solvents contrasts with the moderate lipophilicity of the THF analog .
- Applications : Widely used in dietary supplements and anti-aging cosmetics.
Fluorinated Analog (3-Fluoro-4-(trifluoromethyl)benzoic acid)
- Key Contrast : Fluorine and trifluoromethyl groups are electron-withdrawing, lowering the pKa of the carboxylic acid (~2.5) and increasing metabolic stability. This enhances bioavailability in hydrophobic environments, a critical factor in agrochemical design .
- Applications : Key intermediate in herbicides and fluorinated pharmaceuticals.
Ester and Amide Derivatives (e.g., (M)-67)
- Key Contrast : Esterification of the carboxyl group (as in (M)-67) reduces acidity and increases membrane permeability, making it suitable for prodrug formulations. The THF-methyl group’s steric effects may influence binding to hydrophobic enzyme pockets .
Biological Activity
3-(Tetrahydrofuran-2-yl)benzoic acid is an organic compound that has gained attention in scientific research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula and features a benzoic acid moiety attached to a tetrahydrofuran ring. The compound's unique structure influences its reactivity and biological properties, making it a valuable subject for various applications in chemistry and biology.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial properties. A study highlighted that certain benzoic acid derivatives can inhibit the growth of bacteria and fungi, suggesting potential applications in treating infections .
Anticancer Activity
The compound has been investigated for its anticancer potential. In vitro studies have shown that derivatives of benzoic acid can induce apoptosis in cancer cells by modulating proteasome and lysosomal activities. Specifically, compounds with similar structures have demonstrated the ability to activate cathepsins B and L, which are involved in protein degradation pathways that can lead to cancer cell death .
The mechanism of action for this compound likely involves its interaction with specific enzymes or receptors within cellular pathways. It may inhibit enzymes that play crucial roles in metabolic pathways associated with diseases such as cancer and bacterial infections. For instance, the compound may enhance the activity of the ubiquitin-proteasome system (UPS), which is vital for protein homeostasis .
Case Studies
- In Vitro Studies : In studies involving human foreskin fibroblasts, various benzoic acid derivatives were tested for their ability to enhance proteasomal activity. The results indicated that certain compounds increased the activity of chymotrypsin-like enzymes, which are crucial for protein degradation .
- Cytotoxicity Assessments : In tests on cancer cell lines such as Hep-G2 and A2058, compounds structurally related to this compound showed minimal cytotoxic effects at concentrations that activated proteasomal activity. This suggests a therapeutic window where efficacy can be achieved without significant toxicity .
Comparative Analysis
| Compound | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |
|---|---|---|---|
| This compound | Moderate | Promising | Inhibition of metabolic enzymes |
| 3-(Furan-2-yl)benzoic acid | High | Moderate | Modulation of apoptosis pathways |
| 3-(Pyrrolidin-2-yl)benzoic acid | Low | High | Direct interaction with cancer targets |
Q & A
Q. What strategies resolve crystallography challenges for this compound due to conformational flexibility?
- Methodological Answer : Co-crystallization with rigid co-formers (e.g., 1,2-bis(4-pyridyl)ethane) stabilizes the tetrahydrofuran ring in a fixed conformation. Low-temperature X-ray diffraction (100 K) reduces thermal motion artifacts. Alternatively, solid-state NMR provides complementary data on ring puckering dynamics .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
